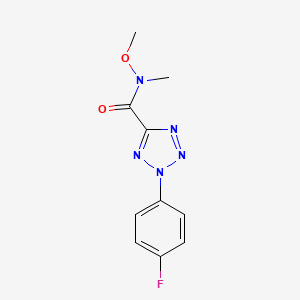

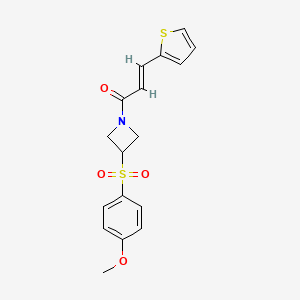

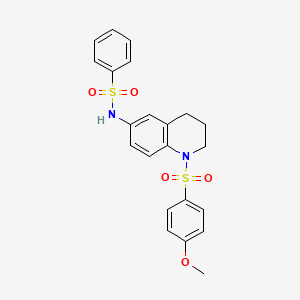

![molecular formula C19H23N7O4S B2962992 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide CAS No. 2034461-90-8](/img/structure/B2962992.png)

2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Applications De Recherche Scientifique

Antiepileptic Applications

The 1,2,4-Triazine derivatives, which are part of the compound’s structure, have been found to have antiepileptic properties. Drugs like Lamotrigine utilize these derivatives for their therapeutic effects in treating epilepsy .

Antitumor Applications

Tirapazamine, another derivative, shows promise in antitumor applications. The compound’s structure could potentially be explored for similar uses .

Antimicrobial Applications

Fused 1,2,4–triazines, which are structurally related to the compound , have demonstrated antimicrobial activities. This suggests potential for the compound to be used in developing new antimicrobial agents .

Antiviral Applications

The compound’s derivatives have been used in antiviral therapies. This indicates a possible application in treating viral infections .

Antimycobacterial Applications

Research has shown that 1,2,4–triazines can be effective against mycobacterial infections, pointing to another potential use for the compound .

Anxiolytic Applications

Anxiolytic properties have been observed in these derivatives, suggesting the compound could be developed into a treatment for anxiety disorders .

Antidepressant Applications

Similarly, antidepressant activities have been associated with these derivatives, indicating a possible application in mental health treatment .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity. Given the structural similarity, the compound could be explored for its antibacterial properties .

Mécanisme D'action

Target of Action

The compound, 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They have been found to inhibit c-Met kinase , a protein that plays a crucial role in cancer cell survival and proliferation .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation . The compound’s ability to form specific interactions with different target receptors is due to the hydrogen bond accepting and donating characteristics of its triazolothiadiazine core .

Biochemical Pathways

The inhibition of c-Met kinase by the compound affects various downstream signaling pathways involved in cell survival, proliferation, and differentiation . These pathways include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which play critical roles in cancer progression .

Pharmacokinetics

They are metabolized by the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors.

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines . By inhibiting c-Met kinase, it disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells .

Propriétés

IUPAC Name |

2-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4S/c1-13-22-23-19-18(21-8-11-26(13)19)25-9-6-14(7-10-25)24-31(28,29)16-4-2-15(3-5-16)30-12-17(20)27/h2-5,8,11,14,24H,6-7,9-10,12H2,1H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOKMLZCKCAUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

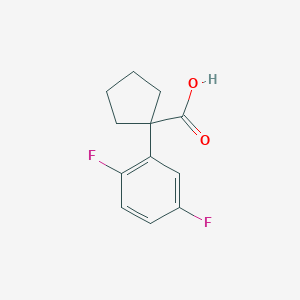

![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)

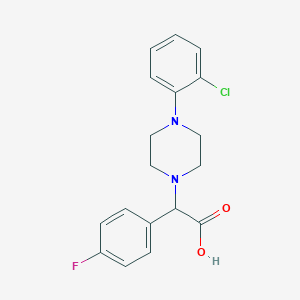

![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)

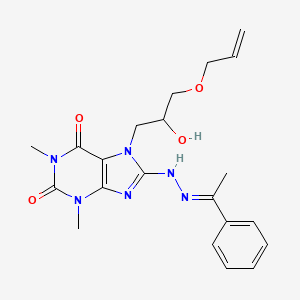

![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)